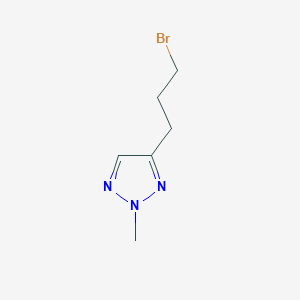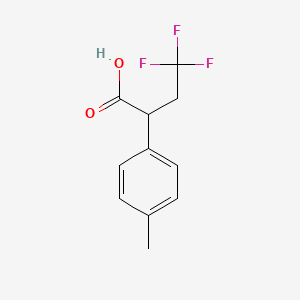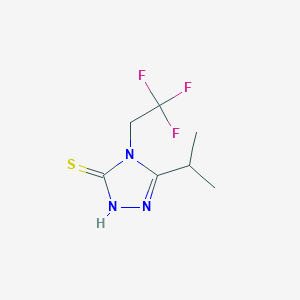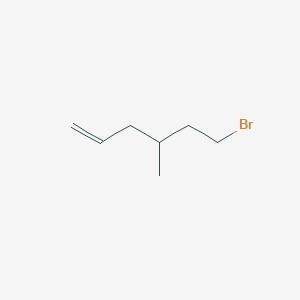![molecular formula C9H13N B13199495 (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13199495.png)
(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6S)-4-Azatricyclo[5210,2,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of diphenyl phosphorazidate and 1,8-diazabicyclo[5.4.0]undec-7-ene to transform hydroxyl groups into azides, followed by cyclization to form the tricyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives of the original compound.
科学研究应用
(2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It could be used in the production of advanced materials with specific properties.
作用机制
The mechanism by which (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.
相似化合物的比较
Similar Compounds
4-Oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This compound has a similar tricyclic structure but includes oxygen atoms in its framework.
(2R,6S)-4,10-Dioxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: Another similar compound with additional oxygen atoms.
Uniqueness
What sets (2R,6S)-4-Azatricyclo[5.2.1.0,2,6]dec-8-ene apart from these similar compounds is its nitrogen atom, which can significantly alter its chemical reactivity and biological activity. This makes it a unique and valuable compound for various applications in scientific research.
属性
分子式 |
C9H13N |
|---|---|
分子量 |
135.21 g/mol |
IUPAC 名称 |
(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H13N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-10H,3-5H2/t6?,7?,8-,9+ |
InChI 键 |
CJMPQJDYEONFGO-WZENYGAOSA-N |
手性 SMILES |
C1[C@@H]2[C@H](CN1)C3CC2C=C3 |
规范 SMILES |
C1C2C=CC1C3C2CNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)


![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)






